molecular formula C11H21NO B13217710 2-(Oxan-4-ylmethyl)piperidine

2-(Oxan-4-ylmethyl)piperidine

Cat. No.: B13217710
M. Wt: 183.29 g/mol
InChI Key: YZUMNLNPOPZJBU-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylmethyl)piperidine is a heterocyclic compound that contains both a piperidine ring and an oxane (tetrahydropyran) ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the oxane ring is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-ylmethyl)piperidine can be achieved through various methods. One common approach involves the reaction of piperidine with an oxane derivative under specific conditions. For example, the reaction of piperidine with 4-chloromethyltetrahydropyran in the presence of a base such as sodium hydride can yield this compound. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxane oxygen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(Oxan-4-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors in the nervous system. The oxane ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis and medicinal chemistry.

    Tetrahydropyran: A six-membered ring containing one oxygen atom, used as a solvent and in the synthesis of various organic compounds.

    2-(Pyran-4-ylmethyl)piperidine: Similar to 2-(Oxan-4-ylmethyl)piperidine but with a pyran ring instead of an oxane ring.

Uniqueness

This compound is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, solubility, and bioactivity, making it a valuable scaffold in drug design and organic synthesis.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(oxan-4-ylmethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-2-6-12-11(3-1)9-10-4-7-13-8-5-10/h10-12H,1-9H2

InChI Key

YZUMNLNPOPZJBU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2CCOCC2

Origin of Product

United States

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